1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-one
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Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H9BrN2O3S and a molecular weight of 305.15 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 5-bromopyridin-3-ylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-one typically involves the reaction of 5-bromopyridine-3-sulfonyl chloride with pyrrolidin-2-one under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The pyrrolidin-2-one ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidin-2-one derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the bromopyridinylsulfonyl group.
5-Bromopyridin-3-ylsulfonyl chloride: A precursor used in the synthesis of the compound.
Pyrrolidine: A related compound with a similar ring structure but different substituents.
Uniqueness
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-one is unique due to the presence of both the bromopyridinylsulfonyl group and the pyrrolidin-2-one ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3S/c10-7-4-8(6-11-5-7)16(14,15)12-3-1-2-9(12)13/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFAXKKMKWPBIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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